2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone
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Overview
Description
2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethoxybenzene, tetrahydro-2H-azepine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other reduced forms.
Substitution: Involves replacing one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrahydro-2H-azepine derivatives: These compounds share the tetrahydro-2H-azepine core and exhibit similar chemical properties.
Nitrophenyl derivatives: Compounds with nitrophenyl groups often display comparable reactivity and biological activities
Uniqueness
2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
890014-21-8 |
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Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-ethoxy-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)anilino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-20-13-11-18(12-14-20)24(22-6-4-3-5-15-23-22)16-21(26)17-7-9-19(10-8-17)25(27)28/h7-14H,2-6,15-16H2,1H3 |
InChI Key |
DASVSFDHZSFTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NCCCCC3 |
Origin of Product |
United States |
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